molecular formula C12H11N5O B2792777 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone CAS No. 1796946-45-6

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone

Cat. No. B2792777
CAS RN: 1796946-45-6
M. Wt: 241.254
InChI Key: XNZNFFURKNTCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone is not fully understood, but it is believed to act on multiple pathways involved in various diseases. In cancer research, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway and induce apoptosis through the activation of caspase-3 and -7. In inflammation research, this compound has been shown to inhibit the activity of NF-κB and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation through the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, alleviate inflammation, and modulate the immune response. In neurological disorders, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone in lab experiments is its high potency and selectivity, which allows for the study of specific pathways and targets. Another advantage is its low toxicity, which makes it a safe compound to use in cell and animal studies. However, one limitation is the limited availability of this compound, which can make it difficult to conduct large-scale studies. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone. One direction is to further investigate the mechanism of action of this compound in various diseases to identify specific targets and pathways. Another direction is to explore the potential of this compound as a therapeutic agent in clinical trials. Additionally, research can focus on developing more efficient synthesis methods for this compound to increase its availability for scientific research. Finally, research can focus on identifying new derivatives of this compound with improved potency and selectivity for specific targets.

Synthesis Methods

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone involves the reaction of 2-aminopyrazine with 6-chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid with a melting point of 218-220°C.

Scientific Research Applications

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(pyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c18-12(11-6-13-2-3-15-11)17-4-1-10-9(7-17)5-14-8-16-10/h2-3,5-6,8H,1,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZNFFURKNTCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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